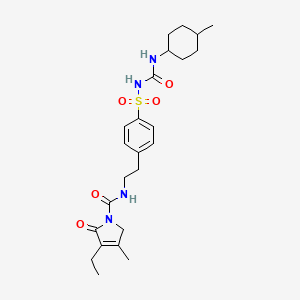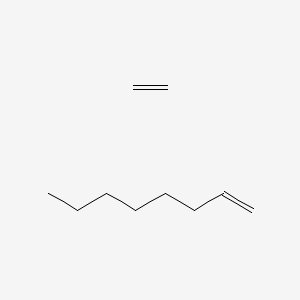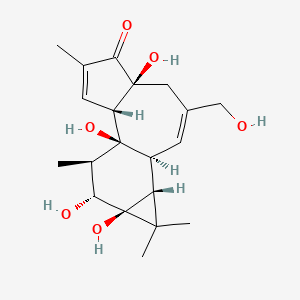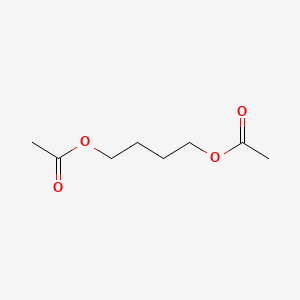
L-fuconic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
L-fuconic acid can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common chemical synthesis route involves the oxidation of L-fucose using specific oxidizing agents under controlled conditions. Enzymatic synthesis can be achieved using specific enzymes that catalyze the conversion of L-fucose to this compound. Microbial fermentation involves the use of genetically engineered microorganisms that can metabolize L-fucose to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation due to its efficiency and scalability. Genetically engineered strains of Escherichia coli or other microorganisms are used to convert L-fucose into this compound. The fermentation process is optimized to maximize yield and purity, followed by downstream processing steps such as purification and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
L-fuconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or sodium hypochlorite can be used to oxidize this compound to its corresponding lactone or other oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
L-fuconic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral starting material in asymmetric synthesis.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in modulating immune responses.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
作用機序
The mechanism of action of L-fuconic acid involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be metabolized through pathways involving enzymes such as L-fucose dehydrogenase and L-fuconate dehydratase. These enzymes catalyze the conversion of this compound into intermediate compounds that participate in various metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
L-fuconic acid can be compared with other similar compounds, such as D-fuconic acid, L-galactonic acid, and L-rhamnonic acid. These compounds share structural similarities but differ in their stereochemistry and functional groups, leading to differences in their chemical properties and biological activities.
D-fuconic acid: The enantiomer of this compound, with similar chemical properties but different biological activities due to its opposite stereochemistry.
L-galactonic acid: A structurally similar compound with an additional hydroxyl group, leading to different reactivity and biological functions.
L-rhamnonic acid: Another deoxy sugar acid with a different stereochemistry and functional group arrangement, resulting in distinct chemical and biological properties.
特性
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWIISVIFCMDK-RSJOWCBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949226 | |
| Record name | 6-Deoxyhexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26372-13-4 | |
| Record name | L-Fuconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26372-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxyhexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)







